N-[2,2-bis(furan-2-yl)ethyl]-1H-indole-2-carboxamide
Description
Properties
IUPAC Name |
N-[2,2-bis(furan-2-yl)ethyl]-1H-indole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O3/c22-19(16-11-13-5-1-2-6-15(13)21-16)20-12-14(17-7-3-9-23-17)18-8-4-10-24-18/h1-11,14,21H,12H2,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGPRWVGUDIYDRR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(N2)C(=O)NCC(C3=CC=CO3)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2,2-bis(furan-2-yl)ethyl]-1H-indole-2-carboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan and indole intermediates separately, followed by their coupling to form the final compound. For instance, the furan moiety can be synthesized through the radical bromination of a methyl group followed by a phosphonate reaction . The indole moiety can be synthesized via the Fischer indole synthesis or other methods involving the cyclization of phenylhydrazines with ketones .
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced purification techniques, and continuous flow chemistry to scale up the synthesis process efficiently.
Chemical Reactions Analysis
Types of Reactions
N-[2,2-bis(furan-2-yl)ethyl]-1H-indole-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The indole ring can be reduced to form indolines.
Substitution: Both the furan and indole rings can undergo electrophilic and nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction of the indole ring can produce indolines .
Scientific Research Applications
N-[2,2-bis(furan-2-yl)ethyl]-1H-indole-2-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular pathways.
Medicine: Due to its structural similarity to various bioactive molecules, it is investigated for potential therapeutic applications, including anticancer and antimicrobial activities
Industry: It can be used in the development of new materials and as a precursor in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of N-[2,2-bis(furan-2-yl)ethyl]-1H-indole-2-carboxamide involves its interaction with specific molecular targets and pathways. The furan and indole rings can interact with enzymes and receptors, modulating their activity. For example, the indole moiety is known to bind to serotonin receptors, while the furan ring can interact with various enzymes involved in oxidative stress responses .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key Structural Features
The compound’s uniqueness lies in its bis-furan substitution and indole-carboxamide scaffold. Below is a comparative analysis with structurally related molecules:
Table 1: Structural Comparison of Selected Carboxamide Derivatives
*Calculated based on molecular formulas.
Functional Group Impact on Properties
Bis-Furan vs. Single Furan Substitution: The target compound’s bis-furan substitution likely enhances lipophilicity compared to mono-furan analogs (e.g., ranitidine derivatives in –4) . This could improve membrane permeability but reduce aqueous solubility. In contrast, ranitidine’s dimethylamino-methylfuran group introduces basicity, aiding in proton pump targeting .
Indole-Carboxamide vs. Indole-Acetamide :
- The indole-2-carboxamide in the target compound may favor hydrogen bonding with biological targets compared to the indole-3-acetamide in ’s fluorobenzyl derivative . The acetamide’s methylene spacer could reduce steric hindrance but weaken binding affinity.
Thiourea vs.
Biological Activity
N-[2,2-bis(furan-2-yl)ethyl]-1H-indole-2-carboxamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, supported by data tables, research findings, and case studies.
Structural Characteristics
The compound features an indole ring system fused with a furan moiety, which contributes to its pharmacological properties. The molecular formula is , with a molecular weight of approximately 387.4 g/mol. The presence of the furan-2-ylcarbonyl group enhances its interaction with biological targets, particularly cannabinoid receptors.
Cannabinoid Receptor Modulation
Studies have indicated that this compound acts as a modulator of cannabinoid receptors CB1 and CB2. The structure-activity relationship (SAR) studies show that modifications to the indole and furan rings significantly influence biological efficacy. The compound's ability to activate these receptors suggests potential applications in pain management and neuroprotection .
Antimicrobial Activity
Recent investigations into indole derivatives have highlighted their antimicrobial properties. While specific data on this compound is limited, related compounds have demonstrated significant antibacterial and antifungal activities. For instance, indole derivatives have shown MIC values ranging from 4.69 to 22.9 µM against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
Case Studies and Experimental Data
A series of experiments were conducted to evaluate the biological activity of this compound:
The mechanism by which this compound exerts its effects involves interaction with cannabinoid receptors that are crucial in mediating pain and inflammation responses. The furan moiety is believed to enhance binding affinity and selectivity towards these receptors, leading to increased therapeutic efficacy.
Q & A
Q. Basic Synthesis Protocol :
- Step 1 : Start with 1H-indole-2-carboxylic acid. Activate the carboxylic acid using coupling agents like HATU or EDCl/HOBt in anhydrous DMF .
- Step 2 : React with 2,2-bis(furan-2-yl)ethylamine. Ensure stoichiometric control (1:1.1 molar ratio) to minimize unreacted starting material.
- Step 3 : Purify via flash chromatography (ethyl acetate/hexane, 3:7) and confirm purity by HPLC (>95%) .
- Optimization : Use microwave-assisted synthesis to reduce reaction time (e.g., 30 minutes at 80°C) and improve yield (up to 75%) .
Which analytical techniques are critical for confirming the structural integrity of this compound?
Q. Basic Characterization :
- NMR Spectroscopy : Use and NMR to verify the indole core (δ ~7.0–7.8 ppm for aromatic protons) and furan substituents (δ ~6.3–7.4 ppm) .
- Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight (calc. 361.36 g/mol) .
- Elemental Analysis : Ensure C, H, N, O percentages align with theoretical values (e.g., C: 69.98%, H: 5.30%) .
Q. Advanced Structural Analysis :
- X-ray Crystallography : Co-crystallize with dichloromethane/ethanol (1:1) and refine using SHELXL to resolve stereoelectronic effects at the bis(furan)ethyl group .
How can researchers design experiments to evaluate the compound's biological activity in enzyme inhibition assays?
Q. Basic Screening :
Q. Advanced Mechanistic Studies :
- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity () and thermodynamics (ΔH, ΔS) for target interactions .
- Molecular Dynamics Simulations : Model ligand-enzyme binding using AutoDock Vina to predict binding poses and key residues (e.g., Arg120 in COX-2) .
What strategies resolve contradictions in biological activity data across different studies?
Q. Common Pitfalls :
Q. Advanced Resolution :
- Meta-Analysis : Pool data from 3–5 independent studies and apply ANOVA to identify statistically significant trends .
- Proteomics Profiling : Use SILAC labeling to assess off-target effects in cellular models .
How can structure-activity relationship (SAR) studies be systematically conducted for this compound?
Q. Basic SAR Approach :
- Substituent Variations : Synthesize analogs with thiophene (replacing furan) or methyl groups on the indole core .
- Activity Testing : Compare IC values against parent compound in enzyme assays .
Q. Advanced SAR Tools :
- Quantum Mechanical Calculations : Compute electrostatic potential maps (e.g., DFT at B3LYP/6-31G* level) to guide substituent design .
- 3D-QSAR Models : Build CoMFA/CoMSIA models using alignment data from X-ray structures .
What methodologies are effective for studying the compound's pharmacokinetic properties?
Q. Basic ADME Profiling :
Q. Advanced PK/PD Modeling :
- Physiologically Based Pharmacokinetics (PBPK) : Simulate plasma concentration-time profiles using GastroPlus™, incorporating logP (2.8) and pK (4.1) .
How can researchers address challenges in crystallizing this compound for structural studies?
Q. Basic Crystallization :
Q. Advanced Techniques :
- Cryo-Crystallography : Flash-cool crystals to 100 K in liquid N to reduce thermal motion artifacts .
- Synchrotron Radiation : Use high-flux beams (e.g., Diamond Light Source) to resolve weak diffraction patterns .
What computational approaches predict the compound's interaction with biological targets?
Q. Basic Docking :
Q. Advanced Simulations :
- Enhanced Sampling (REMD) : Perform replica-exchange MD to explore conformational flexibility of the bis(furan)ethyl group .
- Free Energy Perturbation (FEP) : Calculate relative binding affinities for analogs with alchemical transformations .
How can researchers validate the compound's mechanism of action in cellular models?
Q. Basic Validation :
Q. Advanced Techniques :
- CRISPR-Cas9 Screens : Perform genome-wide knockout libraries to identify synthetic lethal partners .
- Single-Cell RNA-seq : Profile transcriptional changes in treated vs. untreated cells .
What strategies mitigate toxicity risks during preclinical development?
Q. Basic Tox Screening :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
